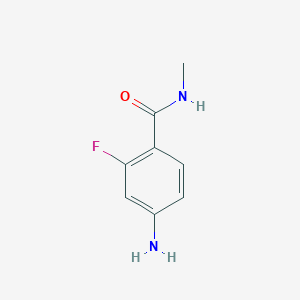

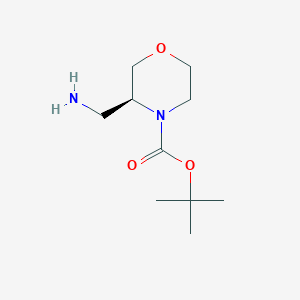

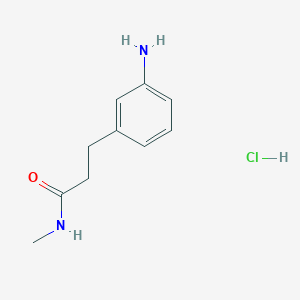

3-(3-aminophenyl)-N-methylpropanamide hydrochloride

Overview

Description

“3-(3-aminophenyl)-N-methylpropanamide hydrochloride” seems to be a complex organic compound. A similar compound, “2,6-Piperidinedione, 3-[(3-aminophenyl)amino] hydrochloride”, is a functionalized Cereblon ligand used for the development of protein degrader building blocks .

Synthesis Analysis

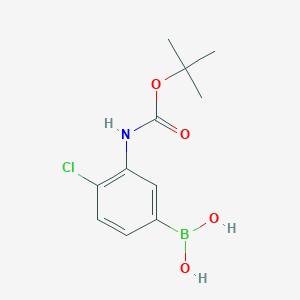

The synthesis of similar compounds often involves Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .

Chemical Reactions Analysis

Again, the Suzuki–Miyaura coupling is a common reaction involved in the synthesis of similar compounds . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Scientific Research Applications

Immunological Potential

3-(3-Aminophenyl)-N-methylpropanamide hydrochloride and its derivatives have been explored for their potential in immunosuppressive activities. A study involving the synthesis of 2-substituted 2-aminopropane-1,3-diols, which shares a structural resemblance with the compound , revealed its potential in decreasing lymphocyte count and prolonging rat skin allograft, indicating immunosuppressive properties Kiuchi et al., 2000.

Anticancer Properties

The compound and its analogs have been researched for their anticancer properties. A study synthesized functionalized amino acid derivatives including variants of 3-(3-aminophenyl)-N-methylpropanamide hydrochloride and evaluated their cytotoxicity against human cancer cell lines. Certain derivatives exhibited promising cytotoxicity against ovarian and oral cancers, suggesting their potential in cancer treatment Kumar et al., 2009.

Material Science Applications

In the field of material sciences, derivatives of 3-(3-aminophenyl)-N-methylpropanamide hydrochloride have been used in the synthesis and characterization of aromatic polyamides and polyimides. These compounds exhibit high thermal stability and are soluble in various polar solvents, indicating their potential application in creating high-performance materials Yang & Lin, 1995.

Antitumor Activity

The compound has also been involved in the synthesis of tertiary aminoalkanol hydrochlorides, which have been studied for their antitumor activity. This suggests the potential of these derivatives in developing new therapeutic agents for cancer treatment Isakhanyan et al., 2016.

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds, such as 3-aminophenylboronic acid hydrochloride, are commonly used as reagents in suzuki-miyaura coupling reactions . These reactions involve the formation of carbon-carbon bonds by the reaction with aryl or vinyl halides .

Mode of Action

In the case of suzuki-miyaura coupling reactions, the process involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new palladium-carbon bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Suzuki-miyaura coupling reactions, which similar compounds participate in, are widely applied in the formation of carbon-carbon bonds . This process can affect various biochemical pathways depending on the specific reactants and products involved.

Result of Action

The suzuki-miyaura coupling reactions that similar compounds participate in result in the formation of new carbon-carbon bonds . This can lead to the synthesis of new organic compounds with potential biological activity.

Action Environment

The success of suzuki-miyaura coupling reactions, which similar compounds are involved in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

properties

IUPAC Name |

3-(3-aminophenyl)-N-methylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.ClH/c1-12-10(13)6-5-8-3-2-4-9(11)7-8;/h2-4,7H,5-6,11H2,1H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZAKGMITRBAECM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CCC1=CC(=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80657975 | |

| Record name | 3-(3-Aminophenyl)-N-methylpropanamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1201633-58-0 | |

| Record name | 3-(3-Aminophenyl)-N-methylpropanamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.